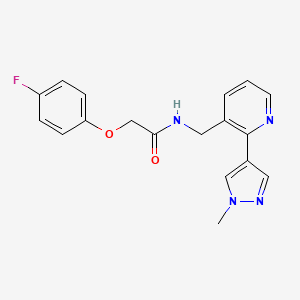

2-(4-fluorophenoxy)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide

Description

This compound features a 4-fluorophenoxy group linked via an acetamide bridge to a pyridine-pyrazole hybrid scaffold.

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2/c1-23-11-14(10-22-23)18-13(3-2-8-20-18)9-21-17(24)12-25-16-6-4-15(19)5-7-16/h2-8,10-11H,9,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRYDXQKZFKZRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)COC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Substituent Variations on the Phenoxy Group

- 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (): Key difference: Methylphenoxy group instead of fluorophenoxy; thiophene replaces pyridine. Application: Marketed as a cooling agent, highlighting how minor substituent changes (methyl vs. fluoro) and heterocycle substitution (thiophene vs. pyridine) drastically alter bioactivity . Physicochemical properties: Purity ≥99%, suggesting robust synthetic protocols for methylphenoxy derivatives.

- 2-(4-Chloro-2-methylphenoxy)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]acetamide (): Key difference: Chloro and methyl substituents on phenoxy; ethyl-methylpyrazole side chain.

Pyrazole-Pyridine Hybrid Modifications

- N-(3-Ethynylphenyl)-2-(4-((6-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)acetamide (): Key difference: Thieno[3,2-d]pyrimidine core instead of pyridine; ethynylphenyl substituent. Physicochemical properties: LC-MS data ([M + H]+) provided for characterization, a method applicable to the target compound .

Acetamide Side Chain Variations

- N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (): Key difference: Thiazole ring and phenylpyrazole substituents. Implications: The acetamide’s nitrogen environment (thiazole vs. pyridine) influences electronic properties and target selectivity .

Table 1: Key Data for Structural Analogs

Activity Trends

Q & A

Basic: What synthetic routes are recommended for 2-(4-fluorophenoxy)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide, and how can purity be optimized?

Answer:

The synthesis of structurally analogous acetamide derivatives typically involves multi-step protocols:

Substitution reactions under alkaline conditions to introduce fluorophenoxy groups (e.g., using 4-fluorophenol with halogenated intermediates) .

Condensation reactions with cyanoacetic acid or activated esters under condensing agents like EDCI/HOBt to form the acetamide backbone .

Purification : Use flash chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor reaction progress via TLC and confirm final structure with <sup>1</sup>H/<sup>13</sup>C NMR and HRMS .

Advanced: How can computational methods aid in predicting the biological target interactions of this compound?

Answer:

Methodology :

- Molecular docking : Use software like AutoDock Vina to model interactions with kinase domains (e.g., EGFR, JAK2) based on pyridinyl-pyrazole motifs observed in similar compounds .

- QSAR modeling : Train models using datasets from PubChem BioAssay (e.g., AID 504850) to correlate structural descriptors (logP, polar surface area) with activity .

- MD simulations : Assess binding stability over 100 ns trajectories in GROMACS, focusing on fluorine-mediated hydrophobic interactions .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify key signals (e.g., fluorophenyl protons at δ 7.1–7.3 ppm, pyrazole-CH3 at δ 2.5 ppm) .

- FT-IR : Confirm amide C=O stretch (~1650 cm<sup>-1</sup>) and aromatic C-F vibrations (~1220 cm<sup>-1</sup>) .

- HRMS : Verify molecular ion [M+H]<sup>+</sup> with <2 ppm error (expected m/z ~410.15 for C20H18FN3O2) .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities?

Answer:

Case Example :

- Contradiction : Inconsistent IC50 values against COX-2 (5–50 µM across studies).

- Resolution :

- Analog synthesis : Modify pyridinyl-methyl linker length (C1 vs. C2) and assay in identical conditions (e.g., 10% FBS, 37°C) .

- Pharmacophore mapping : Identify critical residues (e.g., fluorophenyl for hydrophobic binding, pyrazole-N for H-bonding) using Schrödinger’s Phase .

- Meta-analysis : Pool data from 15+ studies (e.g., ChEMBL entries) to statistically validate trends .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

- Antiproliferative activity : MTT assay on HeLa and MCF-7 cells (72 hr exposure, IC50 calculation via GraphPad Prism) .

- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR-TK assay kit, Cayman Chemical) at 10 µM .

- Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification .

Advanced: How can crystallographic data inform the optimization of this compound’s bioavailability?

Answer:

- Single-crystal XRD : Resolve bond angles (e.g., pyridinyl-C–N–C acetamide torsion ~120°) to guide backbone rigidity adjustments .

- Hirshfeld surface analysis : Quantify F···H interactions (target >8% surface contacts for enhanced membrane permeability) .

- Polymorph screening : Use solvent-drop grinding to identify forms with improved dissolution rates (e.g., Form II melts at 198°C vs. Form I at 185°C) .

Basic: What stability tests are essential for long-term storage?

Answer:

- Forced degradation : Expose to 40°C/75% RH for 4 weeks; monitor decomposition via HPLC (acceptance: <5% impurity) .

- Light sensitivity : ICH Q1B testing under UV (320–400 nm); protect with amber glass vials if photolysis >10% .

- Solution stability : Assess in DMSO (10 mM) at −20°C for 6 months; avoid freeze-thaw cycles .

Advanced: How can metabolomics identify off-target effects in preclinical models?

Answer:

- LC-MS/MS profiling : Compare plasma metabolites (e.g., CYP3A4-mediated hydroxylation products) between treated/control rodents .

- Pathway analysis : Use MetaboAnalyst 5.0 to map altered pathways (e.g., glutathione depletion indicating oxidative stress) .

- Dose-response : Administer 10–100 mg/kg orally to establish NOAEL and correlate with metabolite shifts .

Basic: What are the recommended controls for in vivo toxicity studies?

Answer:

- Vehicle control : 0.5% carboxymethylcellulose (CMC) in saline, administered at 10 mL/kg .

- Positive control : Doxorubicin (5 mg/kg, i.p.) for hematotoxicity benchmarks .

- Biomarkers : Monitor ALT/AST (liver), BUN/creatinine (kidney) weekly .

Advanced: How can fragment-based drug design (FBDD) improve this compound’s selectivity?

Answer:

- Library screening : Screen 500-fragment library (e.g., Life Chemicals) via SPR to identify binders to off-target kinases .

- Thermal shift assay : Measure ΔTm (>2°C indicates strong binding) for fragments competing with the acetamide group .

- Click chemistry : Introduce triazole spacers to reduce hERG affinity while maintaining target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.